
(2S)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine is a chemical compound that belongs to the class of amines. It is commonly known as TFA or 2,2,2-Trifluoro-N-(2,2,3,3-tetramethylbutyl)acetamide. TFA is a widely used compound in scientific research, especially in the field of medicinal chemistry. It has been found to have various biochemical and physiological effects, making it a valuable tool in understanding the mechanisms of action of different compounds.
作用機序
The mechanism of action of TFA is not well understood. However, it has been found to interact with various biological molecules, including enzymes, receptors, and ion channels. TFA has been shown to inhibit the activity of some enzymes, leading to the inhibition of various biological processes.
Biochemical and Physiological Effects:
TFA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. TFA has also been found to inhibit the activity of some ion channels, leading to the inhibition of neuronal signaling. TFA has been shown to have antifungal and antibacterial activity, making it a valuable compound in the development of new antibiotics.
実験室実験の利点と制限
TFA has several advantages as a reagent in lab experiments. It is a stable compound that can be easily handled and stored. TFA is also a highly reactive compound, making it a valuable tool in synthetic chemistry. However, TFA has some limitations in lab experiments. It is highly toxic and can cause severe health problems if not handled properly. TFA is also highly corrosive and can cause damage to lab equipment.
将来の方向性
TFA has several potential future directions in scientific research. It can be used as a tool in the development of new drugs and materials science. TFA can also be used in the development of new analytical techniques for the analysis of biological molecules. Further research is needed to understand the mechanism of action of TFA and its potential applications in different fields of science.
Conclusion:
In conclusion, TFA is a valuable compound in scientific research due to its ability to mimic the structure and function of different compounds. It has been extensively used in the synthesis of pharmaceuticals, agrochemicals, and materials science. TFA has various biochemical and physiological effects, making it a valuable tool in understanding the mechanisms of action of different compounds. However, TFA has some limitations in lab experiments due to its toxicity and corrosiveness. Future research is needed to explore the potential applications of TFA in different fields of science.
合成法
TFA can be synthesized through a multistep process involving several chemical reactions. The synthesis process involves the reaction of 2,2,3,3-tetramethylbutanol with trifluoroacetic anhydride, followed by the addition of ammonia to produce the final product, TFA. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
TFA has been extensively used in scientific research due to its ability to mimic the structure and function of different compounds. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science. TFA is also used as a solvent for the analysis of different compounds, including peptides and proteins.
特性
IUPAC Name |
(2S)-5,5,5-trifluoro-3,3-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-5(11)6(2,3)4-7(8,9)10/h5H,4,11H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMANSRIZOOCJ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

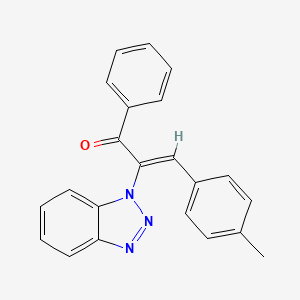
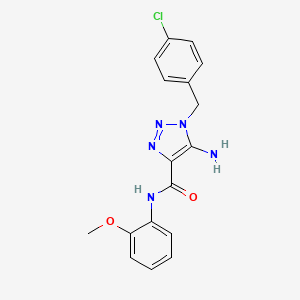
![{6-Fluoro-4-[(2-methoxyphenyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2425931.png)
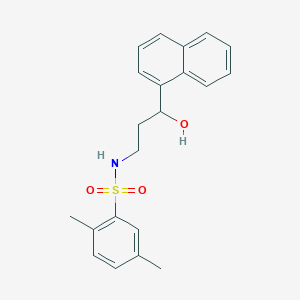
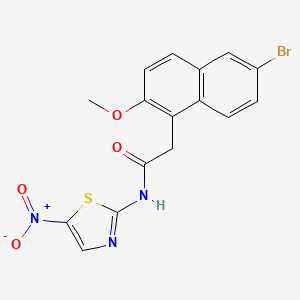
![tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate](/img/structure/B2425934.png)
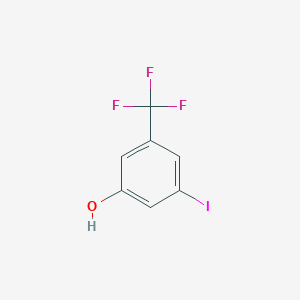
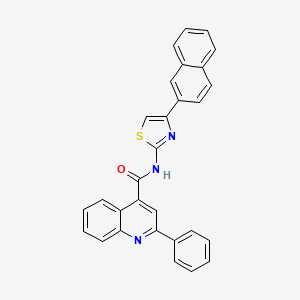
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2425939.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2425940.png)
![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)
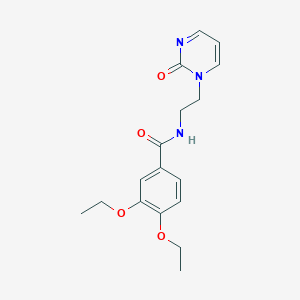
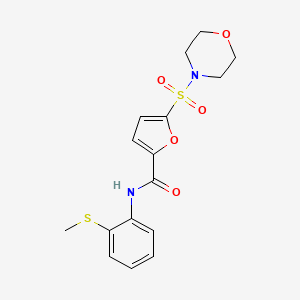
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)